(1R)-2-amino-1-cyclohexylethan-1-ol
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Overview
Description
(1R)-2-amino-1-cyclohexylethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a precursor compound using a chiral catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. This process often employs chiral catalysts and high-pressure hydrogenation techniques to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexyl compounds .
Scientific Research Applications
(1R)-2-amino-1-cyclohexylethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-2-amino-1-cyclohexylethan-1-ol include:
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1R,2R)-1,2-cyclohexanedimethanol
- (1R,3S)-3-amino-1-cyclopentanol .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an amino and a hydroxyl group on the cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-cyclohexylethanol |
InChI |
InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 |
InChI Key |
MSIAFRBGOYFCND-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](CN)O |
Canonical SMILES |
C1CCC(CC1)C(CN)O |
Origin of Product |
United States |
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